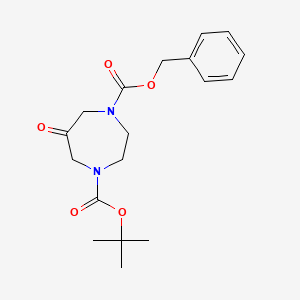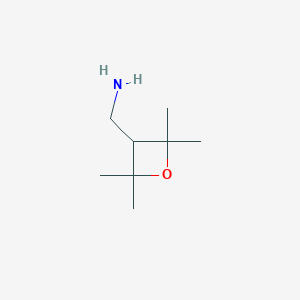![molecular formula C7H11NO2 B8218338 N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8218338.png)
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
描述
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. This compound is characterized by its bicyclic structure and the presence of a hydroxyl group attached to the third carbon of the bicyclo[1.1.1]pentane ring, along with an acetamide group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group at the third carbon position can be introduced through hydroxylation reactions.
Acetylation: The final step involves the acetylation of the hydroxylated bicyclo[1.1.1]pentane to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired product.
化学反应分析
Types of Reactions: N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the carbonyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-{3-oxobicyclo[1.1.1]pentan-1-yl}acetamide.
Reduction: Formation of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}methanamine.
Substitution: Formation of various derivatives depending on the substituent.
科学研究应用
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to understand the effects of bicyclic structures on biological systems.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure may play a role in binding to enzymes or receptors, leading to biological or chemical activity.
相似化合物的比较
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can be compared with other similar compounds, such as:
N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propionamide
N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)butanamide
N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)benzamide
属性
IUPAC Name |
N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(10,3-6)4-6/h10H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIVEOHGNHPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC(C1)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218255.png)

![Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)

![2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid](/img/structure/B8218290.png)
![Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)


![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8218310.png)
![5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B8218316.png)



![2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride](/img/structure/B8218334.png)
